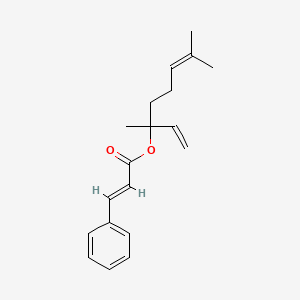

3,7-Dimethylocta-1,6-dien-3-yl 3-phenylprop-2-enoate

Descripción

Significance in Chemical and Biological Research

In chemical research, linalyl cinnamate (B1238496) is significant as an example of an ester synthesis involving a terpene alcohol (linalool) and a phenylpropanoid (cinnamic acid). Studies may focus on its synthesis pathways, chemical properties, and reactions. Its physical properties, such as boiling point, solubility, density, and refractive index, are documented nih.gov.

In biological research, linalyl cinnamate's significance is often tied to its occurrence in nature, particularly in essential oils of certain plants. While less extensively studied than its parent compounds, linalool (B1675412) and cinnamic acid, its presence in plant extracts like those from Cinnamomum species has been noted. frontiersin.orgnih.gov Research in this area may investigate its role in plant biology, such as its contribution to scent profiles or potential ecological interactions. frontiersin.org The biological activities of compounds found in Cinnamomum species, including various cinnamates, have been a subject of preclinical studies exploring properties such as antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. frontiersin.orgnih.gov While these studies often focus on major components like cinnamaldehyde (B126680) and eugenol (B1671780), the presence of compounds like benzyl (B1604629) cinnamate and linalyl acetate (B1210297) in these extracts suggests a broader interest in the ester derivatives of cinnamic acid and related alcohols. frontiersin.orgnih.gov

Historical Perspectives of Related Ester Chemistry Studies

The study of esters, including those derived from naturally occurring alcohols and carboxylic acids, has a long history in organic chemistry. The synthesis and characterization of esters have been fundamental to the development of organic synthesis and the understanding of reaction mechanisms.

Studies involving the enzymatic hydrolysis of esters, such as ethyl lactate, have been part of toxicological evaluations, highlighting the historical interest in how these compounds are metabolized. who.int Research into the metabolism of related compounds like methyl cinnamate has shown rapid absorption and conversion to cinnamic acid in animal studies, indicating that ester hydrolysis is a relevant metabolic pathway for such compounds. researchgate.net The broader group of cinnamyl derivatives, which includes esters of cinnamic acid and cinnamyl alcohol, has been subject to safety evaluations based on their use as flavoring substances, with studies dating back several decades. femaflavor.orginchem.org These historical evaluations often considered the metabolic fate of these compounds, including hydrolysis. inchem.org

Current Research Frontiers and Unresolved Questions

Unresolved questions in the study of linalyl cinnamate and related esters often pertain to their specific roles in complex biological systems and the full scope of their potential bioactivity. While some studies have explored the metabolism of related cinnamate esters researchgate.netfemaflavor.orginchem.org, the detailed metabolic fate of linalyl cinnamate itself may warrant further investigation. Additionally, understanding the precise mechanisms by which linalyl cinnamate might contribute to the properties of natural extracts or exert any biological effects requires further research. The complexity of essential oil compositions and potential synergistic or antagonistic effects between components also presents unresolved questions in determining the specific impact of individual compounds like linalyl cinnamate. researchgate.net

Table 1: Selected Physical and Chemical Properties of Linalyl Cinnamate

| Property | Value | Source |

| Physical Description | Liquid, almost colourless, oily, somewhat viscous | nih.gov |

| Odor | Mild, balsamic, sweet, slightly herbaceous, floral | nih.govchemicalbook.com |

| Flavor | Slightly fruity | chemicalbook.com |

| Boiling Point | 353.00 °C @ 760.00 mm Hg | nih.gov |

| Solubility (Water) | 4 mg/L @ 20 °C | nih.gov |

| Density | 0.985-0.995 | nih.gov |

| Refractive Index | 1.540-1.545 | nih.gov |

| Molecular Weight | 284.4 | givaudan.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-14H,1,9,15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFUEXLIKDHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C=CC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047410 | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-37-5 | |

| Record name | Linalyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Linalyl Cinnamate and Precursors

Distribution in Plant Species and Natural Extracts

While direct reports of linalyl cinnamate (B1238496) in nature are limited chemicalbook.comthegoodscentscompany.com, its constituent compounds, linalool (B1675412) and cinnamic acid, are common in various plants and their extracts. Linalool, a monoterpene alcohol, is a significant component of the essential oils of numerous flowers and spice plants wikipedia.orgchemicalbull.com. Both (S)-(+)-linalool and (R)-(-)-linalool enantiomers occur naturally in different species; for instance, (S)-linalool is found in coriander and sweet orange flowers, while (R)-linalool is present in lavender and sweet basil wikipedia.org. Linalool is a volatile oil component and an aroma compound in plants wikipedia.org.

Cinnamic acid is a key intermediate in the phenylpropanoid pathway, which is widespread in plants frontiersin.orgnih.govresearchgate.net. This pathway produces a wide array of secondary metabolites, including those with aromatic structures frontiersin.orgnih.gov. Cinnamic acid and its derivatives are found in various plant parts and contribute to the characteristic aromas and flavors of many species researchgate.netnih.gov. For example, cinnamates are present in the genus Cinnamomum nih.gov.

Although not explicitly stated as containing linalyl cinnamate, a study on reproducing the scent of Rhodomyrtus tomentosa (Sim flower) from natural substances in Vietnam listed linalyl cinnamate as one of the aromatic substances used, alongside linalool and other compounds found in Vietnamese essential oils researchpromo.com. This suggests that the precursors are present in such flora, potentially allowing for in situ formation.

Biosynthesis of Linalool Component

The biosynthesis of linalool, a monoterpene alcohol, occurs in plants via the isoprenoid precursor pathways, primarily the 2-C-methylerythritol 4-phosphate (MEP) pathway localized in plastids tandfonline.comfrontiersin.orgcimap.res.inpnas.orgwikipedia.org. The mevalonic acid (MVA) pathway, located in the cytosol, also contributes to the biosynthesis of isoprenoid precursors, although the MEP pathway is considered the major route for monoterpene biosynthesis in some plants like grapevine and snapdragon flowers tandfonline.compnas.orgwikipedia.orgnih.gov.

Terpenoid Precursor Pathways (Mevalonic Acid Pathway, 2-C-methylerythritol 4-phosphate Pathway)

Both the MVA and MEP pathways are responsible for the biosynthesis of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its allylic isomer dimethylallyl diphosphate (DMAPP) tandfonline.comcimap.res.inwikipedia.orgnih.gov.

Mevalonic Acid (MVA) Pathway: This pathway is localized in the cytosol and initiates with the condensation of three molecules of acetyl-CoA to form hydroxymethylglutaryl-CoA, which is then reduced to mevalonate. Subsequent steps involve phosphorylation and decarboxylation to yield IPP cimap.res.inwikipedia.org. While the MVA pathway is primarily associated with the synthesis of sesquiterpenes and triterpenes, it can also contribute precursors for monoterpenes, and crosstalk between the MVA and MEP pathways has been observed tandfonline.comcimap.res.innih.gov.

2-C-methylerythritol 4-phosphate (MEP) Pathway: This pathway operates in plastids and begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS) tandfonline.comfrontiersin.orgpnas.org. DXP is then converted to MEP through a series of enzymatic steps frontiersin.orgpnas.orgwikipedia.org. The MEP pathway directly produces both IPP and DMAPP, providing the precursors for monoterpenes, diterpenes, carotenoids, and the prenyl chain of chlorophyll (B73375) frontiersin.orgcimap.res.inwikipedia.org.

Enzymatic Steps in Monoterpene Biosynthesis

The biosynthesis of monoterpenes, including linalool, from IPP and DMAPP involves prenyltransferases and monoterpene synthases cimap.res.inoup.comnih.gov. Geranyl diphosphate synthase (GPPS), a prenyltransferase, catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), a ten-carbon precursor for monoterpenes tandfonline.comnih.govnih.gov.

Monoterpene synthases then catalyze the cyclization or rearrangement of GPP to produce various monoterpenes, such as linalool oup.comnih.govumich.edu. Linalool synthase is the specific enzyme responsible for the formation of linalool from GPP tandfonline.com. These enzymatic steps often occur in a stereoselective manner, leading to the production of specific enantiomers of monoterpenes umich.edu. For example, in the biosynthesis of limonene (B3431351) and carvone (B1668592) in caraway, geranyl diphosphate is cyclized to (+)-limonene by a monoterpene synthase nih.gov.

Data on key enzymes in monoterpene biosynthesis:

| Enzyme | Abbreviation | Function | Pathway Involved |

| Geranyl Diphosphate Synthase | GPPS | Catalyzes IPP and DMAPP condensation to form GPP | Monoterpene |

| Linalool Synthase | LIS | Catalyzes GPP conversion to Linalool | Monoterpene |

| DXP Synthase | DXS | Catalyzes initial step of MEP pathway | MEP |

| DXP Reductoisomerase | DXR | Catalyzes step in MEP pathway | MEP |

Biosynthesis of Cinnamate Component

The cinnamate component of linalyl cinnamate is synthesized through the phenylpropanoid pathway, a central metabolic route in plants that originates from the shikimate pathway frontiersin.orgnih.govresearchgate.netresearchgate.net.

Phenylpropanoid Pathway Originating from Shikimate Pathway

The shikimate pathway, localized in the cytosol and plastids, is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, from carbohydrate intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway researchgate.nettaylorandfrancis.com. Phenylalanine serves as the primary precursor for the phenylpropanoid pathway frontiersin.orgnih.govresearchgate.nettaylorandfrancis.com.

The phenylpropanoid pathway begins with the conversion of phenylalanine to trans-cinnamic acid frontiersin.orgnih.govresearchgate.net. This pathway is crucial for the production of a vast array of plant secondary metabolites, such as flavonoids, lignins, coumarins, and hydroxycinnamic acid conjugates, which play roles in plant defense, structure, and signaling frontiersin.orgnih.govresearchgate.netwikipedia.org.

Role of Phenylalanine Ammonia-Lyase (PAL) in Trans-Cinnamic Acid Formation

The first committed and a key regulatory step in the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) frontiersin.orgnih.govresearchgate.nettaylorandfrancis.comwikipedia.orgnih.govresearchgate.net. PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849) taylorandfrancis.comwikipedia.orgnih.govresearchgate.netnih.gov.

This reaction is crucial as it channels metabolic flux from primary metabolism (amino acid biosynthesis via the shikimate pathway) into the realm of secondary metabolism (phenylpropanoid biosynthesis) researchgate.net. PAL activity is found widely in plants, as well as in some fungi and bacteria wikipedia.orgresearchgate.netnih.gov. The enzyme's activity can be induced by various stimuli, including light, wounding, and pathogen attack wikipedia.orgnih.gov.

The formation of trans-cinnamic acid by PAL is the foundational step for the synthesis of numerous phenylpropanoid compounds frontiersin.orgnih.govresearchgate.net. Subsequent enzymes in the pathway modify the cinnamic acid skeleton to generate a diverse range of metabolites frontiersin.orgnih.gov.

Key enzyme in cinnamate biosynthesis:

| Enzyme | Abbreviation | Function | Pathway Involved |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | Phenylpropanoid |

Subsequent Hydroxylation by Cinnamate 4-Hydroxylase (C4H)

Within the phenylpropanoid pathway, trans-cinnamic acid can undergo various transformations. A crucial step is the hydroxylation of the aromatic ring. Cinnamate 4-hydroxylase (C4H) (PubChem CID: 11574833) is a pivotal enzyme in this pathway, catalyzing the conversion of trans-cinnamic acid to p-coumaric acid chemicalbook.comwikipedia.orgfrontiersin.orgfrontiersin.orgnih.govoup.com. C4H is a cytochrome P450 monooxygenase chemicalbook.comwikipedia.orgfrontiersin.orgnih.gov. This hydroxylation reaction occurs at the C4 position of the cinnamic acid aromatic ring frontiersin.org. p-Coumaric acid then serves as a precursor for the synthesis of a diverse array of downstream metabolites involved in plant development and stress resistance frontiersin.org. The activity of C4H is essential for funneling metabolites towards various phenolic end products like lignins, coumarins, flavonoids, and anthocyanins nih.gov.

Enzymatic Esterification Mechanisms in Natural Systems

The formation of esters in natural systems, such as Linalyl cinnamate, typically involves enzymatic esterification. These reactions are often catalyzed by acyltransferases, which facilitate the transfer of an acyl group from an activated donor (like acyl-CoA) to an alcohol. While the specific enzyme responsible for forming Linalyl cinnamate in nature has not been identified, general mechanisms for enzymatic esterification of alcohols with carboxylic acids or their activated forms exist in plants ontosight.ai.

Acyltransferases, particularly those belonging to the BAHD family, are known to be involved in the biosynthesis of various plant esters inchem.orgnih.gov. These enzymes exhibit substrate specificity, acting on particular alcohol and acyl-CoA substrates nih.gov.

Esterification of tertiary alcohols like linalool (PubChem CID: 6549) can be more complex compared to primary or secondary alcohols, often requiring specific enzyme characteristics or reaction conditions hilarispublisher.comgivaudan.com. Research on enzymatic esterification has shown that some acyltransferases tested with linalool and certain acyl donors, such as benzoyl-CoA or hexyl-CoA, did not exhibit catalytic activity towards linalool nih.govresearchgate.net. However, enzymatic synthesis of linalool esters, such as linalyl acetate (B1210297) (PubChem CID: 8368), using lipases has been demonstrated in laboratory settings hilarispublisher.com. Similarly, enzymatic esterification of other monoterpene alcohols like geraniol (B1671447) and citronellol (B86348) with cinnamic acid has been achieved using lipases givaudan.com.

Synthetic Methodologies for Linalyl Cinnamate and Analogues

Classical Chemical Synthesis Approaches

Classical chemical synthesis methods for linalyl cinnamate (B1238496) typically involve esterification reactions between linalool (B1675412) or its derivatives and cinnamic acid or its activated forms. These methods often employ catalysts, solvents, and specific reaction conditions to facilitate ester bond formation.

Esterification from Linalyl Formate, Methyl Cinnamate, and Linalool Sodium

One approach to synthesizing linalyl cinnamate involves the reaction of linalyl formate, methyl cinnamate, and linalool sodium. While direct, detailed procedures specifically combining these three reactants for linalyl cinnamate synthesis are not extensively documented in readily available general literature, the principle likely involves transesterification or related ester-forming reactions. Esterification reactions commonly involve the reaction between an alcohol and a carboxylic acid or a derivative, such as an ester or acid halide, often catalyzed by acids or bases. The use of sodium linaloolate (linalool sodium) suggests a base-catalyzed pathway or a reaction involving the alkoxide intermediate of linalool. Methyl cinnamate can act as an ester source for transesterification with linalool. Linalyl formate's role in this specific combination is less clear without explicit procedural details but could potentially be involved in a multi-step process or as a starting material for generating linalool.

Synthesis from Dehydrolinalool and Cinnamic Acid via Dehydro-ester Hydrolysis ("Roche" Method)

The synthesis of linalyl cinnamate can also be achieved starting from dehydrolinalool and cinnamic acid. This method, sometimes associated with "Roche" methodologies in the context of isoprenoid chemistry, typically involves the formation of an intermediate ester from dehydrolinalool and cinnamic acid, followed by a reduction step. Dehydrolinalool, an acetylenic alcohol, reacts with cinnamic acid to form the corresponding dehydrolinalyl cinnamate. Subsequent hydrogenation of the triple bond in the dehydrolinalyl moiety yields the saturated linalyl structure, thus producing linalyl cinnamate. This route is a multi-step process that leverages the reactivity of the alkyne functional group in dehydrolinalool.

Condensation Reactions for Cinnamate Derivatives Utilizing Metallic Sodium

Condensation reactions utilizing metallic sodium have been explored for the synthesis of various organic compounds, including some cinnamate derivatives. While direct examples specifically detailing the synthesis of linalyl cinnamate using metallic sodium in a condensation reaction are not prominently featured in general chemical databases, metallic sodium is known for its strong reducing properties and its ability to form highly reactive intermediates like organosodium compounds or act as a condensation agent in certain reactions, such as the Claisen condensation or Dieckmann condensation, albeit typically involving esters or ketones. Its application in cinnamate synthesis would likely involve specific reaction conditions and substrates designed to facilitate a condensation pathway leading to the ester linkage.

Multi-step Syntheses Involving Cinnamoyl Chloride Intermediates

A common and effective strategy for synthesizing esters, including linalyl cinnamate, involves the use of acid chlorides due to their high reactivity. Multi-step syntheses often utilize cinnamoyl chloride as a key intermediate. Cinnamoyl chloride is typically prepared by reacting cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive cinnamoyl chloride then readily reacts with linalool in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated hydrochloric acid, forming linalyl cinnamate. This method generally offers good yields and high purity of the desired ester.

Here is a simplified representation of the reaction:

Cinnamic Acid + Chlorinating Agent → Cinnamoyl Chloride Cinnamoyl Chloride + Linalool + Base → Linalyl Cinnamate + HCl

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, offers an alternative, often more environmentally friendly, route to synthesize esters like linalyl cinnamate. This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under milder conditions compared to traditional chemical synthesis.

Lipase-Catalyzed Esterification for Linalyl Cinnamate and Related Esters

Lipases (E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, esterification, in non-aqueous or biphasic systems. The enzymatic synthesis of linalyl cinnamate involves the reaction between linalool and cinnamic acid, catalyzed by a lipase. Various lipases from different sources, such as Candida antarctica (e.g., Novozym 435), Candida rugosa, and Thermomyces lanuginosus, have been investigated for this reaction.

Studies have shown that factors such as the choice of enzyme, solvent, temperature, and substrate molar ratio significantly influence the reaction yield and rate. For instance, immobilized lipases, like Novozym 435, are often preferred due to their stability and reusability. Enzymatic synthesis typically proceeds at moderate temperatures (e.g., 30-60 °C) and can achieve high conversion rates, offering a promising route for the sustainable production of linalyl cinnamate.

Research findings often include optimization studies to determine the best conditions for maximum ester yield. These studies may involve varying parameters such as enzyme concentration, substrate concentration, reaction time, and the presence of molecular sieves to remove water, which is a byproduct of esterification and can inhibit the forward reaction.

Here is an example of data that might be presented in research findings on lipase-catalyzed synthesis:

| Lipase Source | Temperature (°C) | Solvent | Molar Ratio (Linalool:Cinnamic Acid) | Reaction Time (h) | Yield (%) |

| Candida antarctica | 40 | Hexane | 1:1 | 24 | > 90 |

| Candida rugosa | 30 | Iso-octane | 1:1 | 48 | ~ 70 |

| Thermomyces lanuginosus | 50 | tert-Butanol | 1:1.5 | 36 | ~ 85 |

Enzymatic synthesis offers advantages such as reduced energy consumption, fewer byproducts, and higher selectivity compared to some chemical methods.

Optimization of Biocatalytic Reaction Parameters

The enzymatic synthesis of esters like linalyl cinnamate often involves lipases as biocatalysts. Optimization of reaction parameters is crucial for achieving high yields and productivity. Key factors include enzyme concentration, temperature, substrate molar ratios, and the reaction medium.

Studies on the enzymatic synthesis of various esters have demonstrated the impact of these parameters. For instance, the amount of immobilized enzyme directly influences the reaction rate; generally, increasing enzyme concentration leads to a faster reaction until substrate availability becomes limiting. Temperature affects both enzyme activity and stability. There is typically an optimal temperature range where the enzyme exhibits maximum activity before denaturation occurs at higher temperatures. Substrate molar ratio is another critical factor, as an excess of one substrate can drive the equilibrium towards product formation, but a large excess might inhibit the enzyme or complicate downstream processing. The reaction medium, including the solvent or solvent-free system, can significantly impact enzyme activity, substrate solubility, and product recovery. Non-polar or slightly polar organic solvents are often preferred for esterification reactions catalyzed by lipases due to their minimal interference with the enzyme's active site, or reactions can be conducted in solvent-free systems to enhance sustainability. Optimization typically involves systematic variation of these parameters to determine the conditions that maximize ester yield and reaction rate.

Application of Continuous-Flow Microreactor Systems in Enzymatic Synthesis

Continuous-flow microreactor systems offer advantages for enzymatic synthesis, including improved reaction control, heat and mass transfer, and potential for higher productivity compared to batch processes. These systems allow for precise control over reaction time, temperature, and reagent mixing, which can lead to higher yields and reduced by-product formation. Immobilized enzymes are particularly well-suited for continuous-flow reactors, as they can be packed into the microchannels, allowing for continuous passage of substrates and collection of products. The high surface area to volume ratio in microreactors enhances heat and mass transfer, which can be beneficial for enzymatic reactions that might be limited by diffusion or generate heat. The application of continuous-flow systems in enzymatic esterification, including the synthesis of flavor and fragrance esters, has been explored to improve efficiency and enable scalable production.

Advanced Synthetic Strategies for Cinnamic Acid Derivatives

Advanced synthetic strategies for cinnamic acid derivatives focus on improving efficiency, sustainability, and selectivity.

Environmentally Sustainable Synthesis Approaches

Environmentally sustainable approaches for synthesizing cinnamic acid derivatives aim to reduce the environmental impact of the synthesis process. This includes utilizing green chemistry principles such as using renewable resources, minimizing waste generation, avoiding hazardous solvents, and employing energy-efficient processes. Biocatalysis, as discussed earlier, represents a sustainable approach by using enzymes under mild conditions. Other sustainable methods include solvent-free reactions, reactions in alternative media like ionic liquids or supercritical fluids, and the development of more efficient and less toxic catalysts.

Utilization of Advanced Catalytic Systems and Photocatalysis

The synthesis of cinnamic acid derivatives often involves catalytic methods. Advanced catalytic systems, including novel homogeneous and heterogeneous catalysts, are being developed to improve reaction rates, selectivity, and sustainability. Photocatalysis, which uses light energy to drive chemical reactions in the presence of a photocatalyst, has emerged as a powerful tool for various organic transformations, including the synthesis and functionalization of cinnamic acid derivatives under milder conditions. These methods can offer alternative routes with improved efficiency and reduced reliance on harsh reagents or high temperatures.

Spectroscopic and Theoretical Characterization of Linalyl Cinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Chemical shifts and coupling patterns in NMR spectra provide detailed information about the molecular environment of these nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides insights into the different types of hydrogen atoms present in the linalyl cinnamate (B1238496) molecule and their relative positions. Chemical shifts (δ), typically reported in parts per million (ppm), are influenced by the electron density around the proton. Coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

While specific, detailed ¹H NMR data for linalyl cinnamate was not extensively available in the search results, general information about NMR analysis of similar compounds like cinnamates and linalool (B1675412) provides context. For example, vinylic protons (H attached to alkene carbons) typically appear in the 5-5.3 ppm range, while aromatic protons on a phenyl ring are often observed around 7.3 ppm. chemistryconnected.com Protons on carbons adjacent to a carbonyl group (like in an ester) tend to resonate around 2-2.3 ppm, and allylic protons (on a carbon next to a double bond) are typically found around 1.8 ppm. chemistryconnected.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of linalyl cinnamate. The chemical shifts of carbon atoms are particularly sensitive to the functional groups and hybridization states.

PubChem indicates that ¹³C NMR spectra for linalyl cinnamate are available through SpectraBase nih.gov, although the specific shifts were not directly provided in the text snippets. However, data for related cinnamate esters show characteristic signals. For instance, the carbonyl carbon (C=O) of an ester typically resonates in the range of 160-180 ppm. researchgate.net Olefinic carbons (C=C) in the cinnamate moiety are expected to appear in the range of 110-150 ppm, while aromatic carbons of the phenyl ring are usually found between 120 and 140 ppm. researchgate.net Alkyl carbons from the linalyl group would appear at higher field (lower ppm values), with variations depending on their proximity to the ester group and double bonds.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is valuable for identifying and confirming the presence of specific substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by GC before they are introduced into a MS detector. This allows for the identification of individual components within a mixture based on their retention times and mass spectra.

GC-MS is a useful technique for the identification and quantification of components in complex mixtures, including those containing fragrance ingredients like linalyl cinnamate. researchgate.net The NIST Mass Spectrometry Data Center lists a Kovats Retention Index for linalyl cinnamate. nih.gov GC-MS analysis involves comparing the mass spectrum of an unknown compound to spectral libraries (such as NIST, Wiley, and TR) for identification. researchgate.net While specific mass spectral fragmentation data for linalyl cinnamate were not detailed in the search results, GC-MS is a standard method for analyzing such compounds in various matrices. researchgate.netthegoodscentscompany.comthegoodscentscompany.commdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption or transmission of infrared light by a sample as a function of wavenumber. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum.

PubChem indicates that FTIR spectra for linalyl cinnamate are available through SpectraBase. nih.gov While direct FTIR data for linalyl cinnamate were not provided in the search results, information on related compounds like cinnamic acid and linalool offers insights into expected absorption bands. For example, the IR spectrum of trans-cinnamic acid shows characteristic bands around 1679 cm⁻¹ for the C=O stretching vibration and 1628 cm⁻¹ for the C=C stretching vibration. researchgate.net Aromatic ring vibrations are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net For linalool and linalyl acetate (B1210297), characteristic bands include O-H stretching (if present), C-H stretching of vinyl groups, symmetric and antisymmetric C-H stretching of alkane chains, C=O stretching of the ester group, and C-O stretching. researchgate.net These characteristic functional group vibrations would also be expected to be present in the FTIR spectrum of linalyl cinnamate, reflecting its ester, alkene, and aromatic functionalities.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, offering a unique "fingerprint" for identification and structural analysis. While specific FT-Raman spectral data for linalyl cinnamate is not extensively detailed in readily available literature, Raman spectroscopy in general is a valuable tool for analyzing organic compounds, including esters and those found in essential oils. researchgate.net

Raman spectroscopy can identify characteristic peaks corresponding to specific functional groups and bonds within a molecule. For compounds like linalyl cinnamate, key spectral features would be expected from the C=O stretch of the ester group, the C=C stretches from the alkene functionalities in both the linalyl and cinnamate parts, and the aromatic ring vibrations from the phenyl group of the cinnamate. researchgate.netscielo.org.mx Studies on related cinnamic acid derivatives and other esters have utilized Raman spectroscopy to characterize their molecular structures and vibrational modes. scielo.org.mxchemicalbook.com The sensitivity of Raman spectroscopy can be enhanced by techniques such as Fourier-transform (FT)-Raman spectroscopy. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies play a crucial role in understanding the molecular properties, behavior, and reactivity of organic compounds like linalyl cinnamate. These theoretical approaches complement experimental spectroscopic data by providing insights into electronic structure, conformational preferences, and interaction mechanisms.

Density Functional Theory (DFT) for Molecular Structure, Conformational Preference, and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. scielo.org.mx For linalyl cinnamate, DFT can be applied to determine its optimized molecular geometry and analyze its various possible conformations. Molecules with rotatable bonds, such as esters, can exist in different spatial arrangements (conformers) that have varying energies. DFT calculations can identify the lowest energy conformer, which represents the most stable structure, as well as characterize higher-energy conformers.

DFT calculations also provide insights into the electronic structure of linalyl cinnamate, including the distribution of electron density and the properties of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energies and shapes of HOMO and LUMO are important for understanding a molecule's reactivity and electronic transitions, which are relevant to spectroscopic properties like UV-Vis absorption. scielo.org.mx Studies on related cinnamic acid and cinnamaldehyde (B126680) compounds have successfully employed DFT to predict molecular structures, electronic properties, and vibrational spectra, demonstrating the applicability of this method to the cinnamate moiety. scielo.org.mx

Prediction of Chemical Reactivity and Mechanistic Applicability Domains

Computational methods, often based on quantum chemistry, can be used to predict the chemical reactivity of molecules. By analyzing parameters derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and Fukui functions, researchers can gain insights into potential reaction sites and mechanisms. These descriptors help predict how a molecule might interact with other chemical species, such as electrophiles or nucleophiles.

For linalyl cinnamate, computational studies could explore its susceptibility to reactions like hydrolysis of the ester linkage, additions to the alkene double bonds, or reactions involving the aromatic ring. While specific studies on the reactivity of linalyl cinnamate are not detailed in the provided search results, the application of quantum chemically derived descriptors is a standard approach for predicting the reactivity and defining the mechanistic applicability domains of organic compounds. science.gov

Molecular Docking Simulations for Investigating Interaction Mechanisms

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of one molecule (the ligand, e.g., linalyl cinnamate) to another molecule (the receptor, typically a protein or enzyme) when bound together to form a stable complex. nih.govresearchgate.net These simulations are valuable for investigating potential interaction mechanisms, such as how linalyl cinnamate might interact with biological targets or other molecules in a mixture.

Although direct molecular docking studies specifically with linalyl cinnamate were not found in the provided results, molecular docking has been widely applied to study the interactions of related cinnamic acid derivatives with various biological macromolecules to understand their potential activities. nih.govresearchgate.net These studies can predict binding affinities and identify key residues involved in the interaction, providing a theoretical basis for understanding a compound's behavior in complex systems. nih.govresearchgate.net

Application of Quantum Chemically Derived Descriptors

Quantum chemically derived descriptors are numerical values calculated from the electronic structure obtained through quantum mechanical methods like DFT. These descriptors quantify various aspects of a molecule's properties, including its size, shape, polarity, and reactivity. Examples include molecular surface area, volume, dipole moment, partial atomic charges, frontier orbital energies, hardness, softness, and electrophilicity index.

These descriptors are used in various applications, such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) modeling. By correlating these theoretical descriptors with experimental data (e.g., spectroscopic shifts, reaction rates, or biological activity), predictive models can be developed. The application of quantum chemically derived descriptors allows for a deeper understanding of the factors influencing the physical, chemical, and biological properties of linalyl cinnamate. science.gov

Structure Activity Relationship Sar Studies of Linalyl Cinnamate and Its Derivatives

Elucidation of Structural Features Influencing Biological Activity

The biological activity of esters, including linalyl cinnamate (B1238496), is significantly influenced by their structural features. Studies on the hydrolysis and safety assessment of food flavouring esters have identified key structural criteria affecting their interaction with esterases soton.ac.uk. These criteria, in order of decreasing importance, include:

Steric hindrance of nucleophilic attack on the ester bond by hydrocarbon groups adjacent to the ester linkage.

The presence of bulky and rigid groups within the molecule.

The linear length of the alcohol and carboxylic acid carbon chains. soton.ac.uk

Rational Design and Synthesis of Bioactive Analogues with Enhanced Properties

The understanding gained from SAR studies guides the rational design and synthesis of cinnamic acid derivatives with improved biological activities beilstein-journals.orgnih.gov. The cinnamic acid framework is recognized as a valuable scaffold for developing new bioactive compounds beilstein-journals.orgnih.gov.

Rational design involves identifying key functional groups and structural motifs in the parent compound (linalyl cinnamate) that are responsible for its activity and then modifying these features to enhance potency, selectivity, or other desirable properties. For instance, studies on cinnamic acid esters as potential antifungal agents for plant protection have shown that modifications to both the phenyl ring and the alcohol portion of the ester can lead to compounds with higher activity compared to commercial fungicides nih.gov.

Recent advancements in synthetic methodologies for cinnamic acid derivatives focus on efficient, selective, and sustainable approaches to create novel molecules with potential as drug candidates beilstein-journals.orgnih.gov. These methods allow for diverse functional modifications to the cinnamic acid framework, which is instrumental in hit-to-lead optimization in drug discovery nih.gov.

Comparative Studies with Structurally Related Cinnamates and Terpenoid Esters

Comparing the biological activities of linalyl cinnamate with structurally related cinnamates and other terpenoid esters provides valuable insights into the contribution of each part of the molecule to the observed effects.

Cinnamic acid derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties science.govmdpi.comajpsonline.com. Studies comparing different cinnamic acid esters have shown that variations in the ester group can significantly impact their activity mdpi.com. For example, the presence of an isopropyl group in certain cinnamide derivatives was suggested to be important for antibacterial activity nih.gov.

Research has also investigated the hydrolysis rates of various flavouring esters, including linalyl cinnamate, cinnamyl cinnamate, and linalyl propionate, in biological fluids, highlighting differences in their metabolic fate based on structural variations soton.ac.uk.

Stereochemical Influences on Biological Response

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly influence its biological activity. Linalool (B1675412), the alcohol component of linalyl cinnamate, is a chiral molecule and exists as two enantiomers ((+)- and (-)-linalool) iscientific.org. These enantiomers can have different biological effects researchgate.net.

While specific detailed studies on the stereochemical influences of linalyl cinnamate itself are less extensively documented in the provided search results, research on other chiral terpenoids and esters, such as linalool and linalyl acetate (B1210297), demonstrates the importance of stereochemistry in their biological interactions soton.ac.ukresearchgate.netiscientific.org. For example, studies on the hydrolysis of linalyl esters by rat liver esterases found that one isoenzyme exhibited high stereoselectivity for (S)-linalyl esters soton.ac.uk. This suggests that the specific enantiomeric form of the linalyl moiety in linalyl cinnamate could influence its metabolism and potentially its biological activity.

Further research specifically investigating the biological activities of the individual enantiomers of linalyl cinnamate would be necessary to fully understand the role of stereochemistry in its SAR.

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| Linalyl cinnamate | 5355858 |

| Linalool | 6549 |

| Cinnamic acid | 444504 |

| Linalyl acetate | 8062 |

| Cinnamyl cinnamate | 5283518 |

| Linalyl propionate | 7798 |

| Cinnamaldehyde (B126680) | 637511 |

| Cinnamyl alcohol | 1541759 |

| Allyl cinnamate | 5363770 |

| Pentyl cinnamate | 8163 |

| Methyl cinnamate | 637771 |

| Isopropyl cinnamate | 7812 |

| Isoamyl cinnamate | 8163 |

| Phenethyl cinnamate | 707573 |

| Carbendazim | 2554 |

| Kresoxim-methyl | 9567943 |

| Eugenol (B1671780) | 3314 |

| (+)-Camphor | 9470 |

| (-)-Linalool | 441035 |

| (S)-Linalyl esters | N/A |

| (E)-cinnamaldehyde | 637511 |

| (E)-cinnamyl acetate | 5369203 |

Note: (S)-Linalyl esters is a class of compounds, and a specific PubChem CID for this general class is not applicable. The CID for Linalyl cinnamate (5355858) represents the compound regardless of its specific stereoisomeric form unless otherwise specified in the database. Isoamyl cinnamate and Pentyl cinnamate share the same CID (8163), suggesting they might refer to the same compound or an isomeric mixture in the context of the source.

Interactive Data Tables:

Based on the search results, specific quantitative data suitable for interactive tables with multiple comparable entries for Linalyl cinnamate and its derivatives regarding biological activity (like EC50 or MIC values across a series of compounds) in a structured format across different studies is limited. The search results provide some examples of comparative activities for other cinnamic acid derivatives or terpenoid esters, but not a consistent dataset directly comparing Linalyl cinnamate with a range of its analogues across the same biological assays.

However, we can present a conceptual table structure based on the types of comparisons discussed in the text, illustrating how such data would be presented if a comprehensive dataset were available.

Conceptual Table: Comparative Antifungal Activity of Cinnamic Acid Esters

| Compound Name | EC50 (µg/mL) against Fungus A | EC50 (µg/mL) against Fungus B | Notes |

| Linalyl cinnamate | Data not available | Data not available | |

| Compound C1 | 17.4 | - | Higher activity than standards nih.gov. |

| Compound C2 | 18.5 | - | Higher activity than standards nih.gov. |

| Kresoxim-methyl | Standard fungicide | Standard fungicide | Reference compound nih.gov. |

| Carbendazim | Standard fungicide | - | Reference compound nih.gov. |

| Other Cinnamate 1 | Value X | Value Y | Example analogue |

| Other Cinnamate 2 | Value A | Value B | Example analogue |

Future Directions in Linalyl Cinnamate Research

Development of Novel and Efficient Synthetic Methodologies

Current research highlights the synthesis of various cinnamic acid derivatives and cinnamates, often involving reactions between cinnamoyl chloride and the corresponding alcohol or amine, or cinnamic acid with a halide mdpi.com. While these methods are established, future research could focus on developing more novel and efficient synthetic routes specifically for linalyl cinnamate (B1238496). This could involve exploring biocatalytic approaches, potentially utilizing esterases for facile one-pot immobilizations and synthesis, similar to research on cinnamyl acetate (B1210297) synthesis researchgate.net. Sustainable synthesis methods that minimize waste and energy consumption, potentially adopting protecting-group-free approaches, are also a critical area for future development, drawing inspiration from advancements in the synthesis of other natural products researchgate.net. Investigating alternative precursors and reaction conditions could lead to higher yields, reduced production costs, and environmentally friendlier processes for linalyl cinnamate synthesis.

Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Insight

Advanced spectroscopic and analytical techniques play a crucial role in the characterization and study of chemical compounds. For linalyl cinnamate, the integration of techniques beyond standard FTIR, 1H-NMR, 13C-NMR, and HRMS, which are commonly used for characterizing cinnamic derivatives, could provide deeper insights into its structure, purity, and behavior nih.govscielo.br. Techniques like high-resolution mass spectrometry and advanced chromatographic methods, such as enantioselective gas chromatography with cyclodextrin (B1172386) derivatives for analyzing chiral odorants, could be applied to better understand the composition and potential isomers of linalyl cinnamate in complex matrices unito.itresearchgate.net. Furthermore, the application of advanced analytical techniques could aid in the development of sustainable/green analytical methods for the estimation of linalyl cinnamate in various products, similar to efforts for cinnamaldehyde (B126680) and eugenol (B1671780) analysis researchgate.net.

Comprehensive Elucidation of Biochemical and Molecular Mechanisms

While some studies touch upon the metabolism of linalyl esters, suggesting hydrolysis to linalool (B1675412) and the corresponding carboxylic acids, a comprehensive understanding of the biochemical and molecular mechanisms of linalyl cinnamate is still needed industrialchemicals.gov.au. Future research should focus on detailed in vivo and in vitro studies to precisely map its metabolic pathways, identifying all metabolites and the enzymes involved. Investigating its interactions with biological targets at a molecular level, similar to studies exploring the mechanisms of action of other cinnamic acid derivatives against microorganisms or their interaction with proteins like ergosterol, would be invaluable mdpi.com. Understanding how linalyl cinnamate or its metabolites interact with specific cellular pathways, receptors, or enzymes could reveal novel biological activities or explain its observed effects. Research into the potential biological activities of linalyl cinnamate, such as antimicrobial effects, could benefit from detailed mechanism of action studies, similar to those conducted for other synthetic cinnamates mdpi.com.

Computational Design and Predictive Modeling for Targeted Applications

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have proven useful in predicting the biological activities and properties of chemical compounds nih.govfigshare.comresearchgate.net. Future research on linalyl cinnamate could leverage these techniques for targeted applications. Computational design could be used to predict and optimize the synthesis of linalyl cinnamate or novel derivatives with desired properties scielo.br. Predictive modeling could help in understanding its potential interactions with biological systems, such as predicting its blood-brain barrier penetration or its activity against specific targets, drawing parallels from computational studies on other monoterpenes and essential oil constituents mdpi.combg.ac.rs. Furthermore, computational tools can be applied to predict toxicity endpoints and provide insights into potential molecular mechanisms and adverse outcome pathways, as seen in assessments of other fragrance ingredients researchgate.net. Integrating computational studies with experimental research can accelerate the discovery of new applications for linalyl cinnamate and provide a better understanding of its behavior.

Q & A

Q. What analytical methods are recommended for determining the purity of linalyl cinnamate in synthetic or extracted samples?

Purity assessment typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated against reference standards. For linalyl cinnamate, GC is particularly effective due to its volatility. Ensure the method accounts for impurities such as residual solvents or related esters (e.g., linalyl acetate or methyl cinnamate) . Physical constants like refractive index (1.540–1.545 at 20°C) and density (0.985–0.995 g/mL at 25°C) should also be verified to confirm identity and purity .

Q. How can researchers ensure reproducibility in synthesizing linalyl cinnamate?

Standardize reaction conditions using acid-catalyzed esterification of linalool with cinnamic acid. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, catalyst concentration) to minimize byproducts. Post-synthesis, purify the compound via fractional distillation or column chromatography, and validate using spectroscopic methods (e.g., NMR, IR) .

Q. What solvent systems are compatible with linalyl cinnamate for extraction or formulation studies?

Linalyl cinnamate is soluble in alcohols and hydrophobic solvents (e.g., hexane, ethyl acetate). For green chemistry applications, consider alternative solvents like terpenes or ionic liquids, which have been explored for similar esters to reduce environmental impact .

Advanced Research Questions

Q. How should researchers address contradictory data in toxicological studies of linalyl cinnamate?

Conflicting results, such as weak sensitization in guinea pig models for linalyl acetate (10% concentration) versus no reactivity in linalyl cinnamate, may arise from structural differences (e.g., ester group bulkiness) or assay sensitivity. To resolve discrepancies:

- Perform comparative studies using standardized protocols (e.g., OECD Test Guideline 406).

- Evaluate phototoxicity potential via UV-visible spectroscopy, as linalyl cinnamate absorbs UVB light (peak at 275 nm), unlike other linalyl esters .

- Incorporate human epidermal models to bridge animal-human data gaps .

Q. What experimental design strategies are critical for assessing the photostability of linalyl cinnamate in topical formulations?

- Expose formulations to UVB light (290–320 nm) and quantify degradation products (e.g., cinnamic acid, linalool) via LC-MS.

- Use controlled irradiation chambers to simulate environmental conditions.

- Include antioxidants (e.g., tocopherol) or UV absorbers (e.g., avobenzone) in formulations to mitigate photodegradation .

Q. How can researchers validate the absence of genotoxicity in linalyl cinnamate for regulatory submissions?

- Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.

- Cross-reference with structurally similar compounds (e.g., linalyl acetate) that have established safety profiles.

- Ensure compliance with ICH guidelines for genotoxicity testing (ICH S2R1) .

Methodological Challenges and Solutions

Q. What are the limitations of current purity standards (e.g., ≥94%) for linalyl cinnamate in pharmacological studies?

Lower purity grades may introduce confounding variables in bioactivity assays. Mitigate this by:

- Using preparative HPLC to isolate ≥99% pure batches for in vitro/in vivo studies.

- Characterizing impurities via mass spectrometry and assessing their biological activity .

Q. How should researchers handle the lack of dermal absorption data for linalyl cinnamate in risk assessments?

Assume conservative absorption rates (100%) unless experimental data (e.g., Franz diffusion cell studies) are available. Prioritize in silico modeling (e.g., QSAR) to estimate permeability coefficients and guide experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.